molecular formula C14H19NO2 B5666544 1-(1,3-benzodioxol-5-ylmethyl)azepane

1-(1,3-benzodioxol-5-ylmethyl)azepane

Cat. No.: B5666544
M. Wt: 233.31 g/mol
InChI Key: XEKFCYVTBHCIQD-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 1,3-benzodioxol-5-ylmethyl group. The benzodioxol moiety (a methylenedioxy aromatic ring) is a common structural motif in bioactive molecules, often influencing lipophilicity and receptor interactions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-4-8-15(7-3-1)10-12-5-6-13-14(9-12)17-11-16-13/h5-6,9H,1-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKFCYVTBHCIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or copper iodide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-(1,3-benzodioxol-5-ylmethyl)azepane .

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)azepane involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Piperazine Derivatives

  • MDBP Hydrochloride (1-(1,3-Benzodioxol-5-ylmethyl)piperazine) :
    • Structural Difference : MDBP contains a six-membered piperazine ring, whereas the target compound has a seven-membered azepane.
    • Physicochemical Properties :
  • Molecular Weight : Azepane derivatives (e.g., 247.29 g/mol for 1-(1,3-Dioxaindane-5-carbonyl)azepane ) are generally heavier than piperazine analogs (293.2 g/mol for MDBP ).
  • Solubility : Azepane’s larger ring may reduce crystallinity, enhancing solubility in organic solvents compared to piperazine derivatives.

    • Biological Implications : Piperazine derivatives like MDBP are associated with psychoactive effects, but azepane’s conformational flexibility may alter receptor binding kinetics or metabolic stability .
  • Pifarnine (1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodecatrienyl)piperazine) :

    • Functional Groups : Pifarnine’s extended alkyl chain substituent contrasts with the simpler azepane structure.
    • Activity : The bulky substituent in Pifarnine likely enhances lipid membrane penetration, whereas the azepane core may prioritize interactions with polar binding sites .

Comparison with Other Azepane Derivatives

  • 1-(1,3-Dioxaindane-5-carbonyl)azepane: Structural Feature: A carbonyl group bridges the benzodioxol and azepane moieties, unlike the methylene linkage in the target compound.
  • 1-(2-(4-Chloromethylphenoxy)ethyl)azepane Hydrochloride: Substituent Variation: The chloromethylphenoxyethyl group introduces electrophilic character, differing from the benzodioxolmethyl group’s electron-rich aromatic system. Applications: Such variations are often explored in drug discovery to modulate toxicity or bioavailability .

Pharmacological Implications

  • Azepane’s ring size may influence selectivity for receptors like serotonin or dopamine transporters compared to piperazine-based drugs .
  • Metabolic Stability : Larger rings like azepane may resist oxidative metabolism more effectively than piperazines, extending half-life .

Data Table: Comparative Analysis of Selected Compounds

Compound Core Structure Molecular Weight (g/mol) Key Substituent Potential Application Reference
1-(1,3-Benzodioxol-5-ylmethyl)azepane Azepane ~247.29* Benzodioxolmethyl CNS modulation [2, 5, 7]
MDBP Hydrochloride Piperazine 293.2 Benzodioxolmethyl Psychoactive agent [5]
Pifarnine Piperazine 511.7 Benzodioxolmethyl + alkyl Antiulcer [11]
1-(1,3-Dioxaindane-5-carbonyl)azepane Azepane 247.29 Benzodioxol-carbonyl Drug intermediate [7]

*Estimated based on analogous structures.

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